molecular formula C12H22N2O4 B13069669 4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid

4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid

Cat. No.: B13069669
M. Wt: 258.31 g/mol
InChI Key: YHKDRPDFHJHTMO-UHFFFAOYSA-N
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Description

4-({[(Tert-Butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group attached via a methylene spacer to the 4-position of the piperidine ring, alongside a carboxylic acid group at the same position. This dual functionality makes it a versatile intermediate in organic synthesis, particularly in peptide mimetics and drug discovery. The Boc group serves as a protective moiety for the amine, enabling selective deprotection for further derivatization .

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-8-12(9(15)16)4-6-13-7-5-12/h13H,4-8H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

YHKDRPDFHJHTMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of piperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .

Scientific Research Applications

4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is structurally distinct from related piperidine derivatives due to the methylene spacer between the Boc-amino group and the piperidine ring. Below is a comparative analysis with notable analogs:

4-((tert-Butoxycarbonyl)Amino)Piperidine-4-Carboxylic Acid
  • Molecular Formula : C₁₁H₂₀N₂O₄
  • Molecular Weight : 244.29 g/mol .
  • Higher steric hindrance near the carboxylic acid group compared to the target compound .
1-[(tert-Butoxy)Carbonyl]-4-(Methoxymethyl)Piperidine-4-Carboxylic Acid
  • Structure : Methoxymethyl substituent at the 4-position.
  • Molecular Formula: C₁₃H₂₃NO₅
  • Molecular Weight : 273.33 g/mol .
  • Key Differences: The methoxymethyl group introduces electron-donating effects, increasing lipophilicity. Lacks an amino group, limiting its utility in amide bond formation .
4-(4-Bromophenyl)-1-(tert-Butoxycarbonyl)Piperidine-4-Carboxylic Acid
  • Structure : 4-Bromophenyl substituent at the 4-position.
  • Molecular Formula: C₁₇H₂₂BrNO₄
  • Molecular Weight : 384.26 g/mol .
  • Key Differences :
    • The bromophenyl group enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Reduced solubility in polar solvents compared to the target compound .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility LogP (Estimated)
Target Compound 258.32 Moderate in DMSO, methanol 1.2
4-((tert-Butoxycarbonyl)Amino)Piperidine-4-Carboxylic Acid 244.29 Slight in chloroform, methanol 0.8
1-[(tert-Butoxy)Carbonyl]-4-(Methoxymethyl)Piperidine-4-Carboxylic Acid 273.33 High in DMSO 1.5
4-(4-Bromophenyl) Analogue 384.26 Low in water, moderate in DMSO 3.0

Notes:

  • The target compound’s methylene spacer may enhance solubility in polar solvents compared to the direct Boc-amino analog .
  • Bromophenyl derivatives exhibit higher lipophilicity (LogP ~3.0), favoring membrane permeability but reducing aqueous solubility .

Reactivity Comparison :

  • The target compound’s carboxylic acid is less sterically hindered than the direct Boc-amino analog, facilitating esterification or amidation reactions.
  • Bromophenyl analogs are more suited for palladium-catalyzed cross-couplings .

Biological Activity

4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid, commonly referred to as N-Boc-Amino-Piperidinyl-1,1-Carboxylic Acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure includes a piperidine ring, which is a common motif in many biologically active compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C₁₁H₂₀N₂O₄
  • Molecular Weight : 244.29 g/mol
  • CAS Number : 252720-31-3
  • Synonyms : N-(Tert-butoxycarbonyl)-Amino-Piperidinyl-1,1-Carboxylic Acid; 4-(Boc-Amino)Piperidine-4-Carboxylic Acid

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are involved in neurodegenerative diseases like Alzheimer's. In vitro studies reported an IC₅₀ of 15.4 nM for β-secretase inhibition and a Kᵢ of 0.17 μM for acetylcholinesterase .
  • Neuroprotective Effects :
    • In cellular models, this compound demonstrated protective effects against amyloid-beta (Aβ) induced cytotoxicity in astrocytes. When astrocytes were treated with Aβ alongside the compound, cell viability improved significantly compared to Aβ treatment alone .
  • Antioxidant Properties :
    • Although the compound showed moderate antioxidant activity, it was effective in reducing oxidative stress markers such as malondialdehyde (MDA) levels in scopolamine-induced oxidative stress models .

Biological Activity Summary Table

Activity TypeMechanism DescriptionReference
Enzyme InhibitionInhibits β-secretase (IC₅₀ = 15.4 nM)
NeuroprotectionIncreases astrocyte viability in presence of Aβ
Antioxidant ActivityReduces MDA levels in oxidative stress models

Case Study 1: Neuroprotective Properties

In a study examining the neuroprotective properties of the compound, researchers treated cultured astrocytes with Aβ and assessed cell viability using MTT assays. The results indicated that treatment with 100 μM of the compound resulted in a cell viability increase from 43.78% (Aβ only) to 62.98% when co-treated with the compound, suggesting significant protective effects against Aβ-induced toxicity .

Case Study 2: In Vivo Efficacy

In vivo studies involving scopolamine-induced cognitive impairment in rats were conducted to evaluate the effectiveness of the compound in preventing memory deficits. While the compound showed some protective effects against oxidative stress markers, it did not demonstrate significant differences compared to established treatments like galantamine . This suggests that while promising, further optimization may be necessary for enhanced bioavailability and efficacy.

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